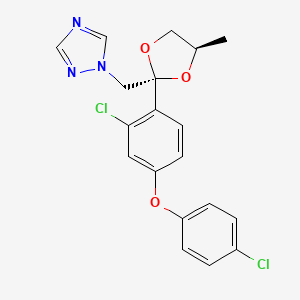

(2R,4R)-Difenoconazole

説明

Structure

3D Structure

特性

CAS番号 |

1161016-80-3 |

|---|---|

分子式 |

C19H17Cl2N3O3 |

分子量 |

406.3 g/mol |

IUPAC名 |

1-[[(2R,4R)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C19H17Cl2N3O3/c1-13-9-25-19(27-13,10-24-12-22-11-23-24)17-7-6-16(8-18(17)21)26-15-4-2-14(20)3-5-15/h2-8,11-13H,9-10H2,1H3/t13-,19+/m1/s1 |

InChIキー |

BQYJATMQXGBDHF-YJYMSZOUSA-N |

異性体SMILES |

C[C@@H]1CO[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |

正規SMILES |

CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |

製品の起源 |

United States |

Asymmetric Synthesis and Stereoselective Derivatization Strategies for 2r,4r Difenoconazole

Historical Perspectives on Difenoconazole (B1670550) Stereoisomer Synthesis

The initial synthesis of difenoconazole, like many chiral agrochemicals of its time, resulted in a racemic mixture of its four stereoisomers. Commercially available difenoconazole formulations typically contain a mixture of the cis and trans diastereomers, with the cis pair being (2S,4R) and (2R,4S), and the trans pair being (2R,4R) and (2S,4S). The typical manufacturing process yields a ratio of approximately 60:40 of the cis to trans diastereomers. nih.gov

The early focus of synthetic chemistry was on the efficient production of this isomeric mixture. The common synthetic route involves several key steps, including the Friedel-Crafts reaction, cyclization, bromination, nucleophilic substitution, and etherification. cabidigitallibrary.org These classical synthetic approaches did not employ chiral catalysts or auxiliaries, and therefore, produced the stereoisomers in nearly equal amounts within the cis and trans pairs.

The historical progression of difenoconazole synthesis has been largely driven by the need to improve yield and reduce impurities. However, a significant shift in perspective has occurred with the growing understanding of the stereoselective bioactivity of the individual isomers. This has led to an increased focus on methods to isolate and, more recently, to directly synthesize specific stereoisomers. The primary method for obtaining individual stereoisomers, including (2R,4R)-difenoconazole, has historically been through the separation of the racemic mixture using chiral chromatography techniques. waters.comlcms.cz

Development of Enantioselective and Diastereoselective Synthetic Routes

The development of synthetic routes that afford specific stereoisomers of difenoconazole, such as the (2R,4R) configuration, in a controlled manner is a significant challenge in synthetic organic chemistry. While detailed, specific enantioselective and diastereoselective synthetic routes leading directly to this compound are not extensively documented in publicly available scientific literature, the principles of asymmetric synthesis for similar triazole fungicides can be considered.

One of the key challenges in the synthesis of difenoconazole is the stereoselective formation of the 2,4-disubstituted-1,3-dioxolane ring. The reaction of a ketone precursor with 1,2-propanediol typically results in a mixture of diastereomers. A potential strategy for diastereoselective synthesis would involve the use of a chiral auxiliary or a chiral catalyst to control the formation of the dioxolane ring. For instance, the use of a chiral diol could, in principle, direct the stereochemistry of the newly formed chiral center at the C2 position.

Furthermore, the synthesis of other chiral triazole fungicides has successfully employed chemoenzymatic approaches. acs.org This strategy often involves the biocatalytic resolution of a racemic intermediate, allowing for the separation of enantiomers early in the synthetic pathway. The enantiopure intermediate can then be carried forward to the final product, ensuring the desired stereochemistry. For example, an epoxide hydrolase could be used to selectively hydrolyze one enantiomer of an epoxide precursor, leaving the other enantiomer in high enantiomeric excess. This enantiopure epoxide could then be used to synthesize a specific stereoisomer of a triazole fungicide.

While these strategies have been applied to other complex chiral molecules, their specific application to the de novo asymmetric synthesis of this compound remains an area with limited published research. The predominant method for obtaining stereoisomerically pure difenoconazole continues to be the separation of the isomeric mixture.

Chiral Catalyst and Reagent Applications in this compound Synthesis

The application of chiral catalysts and reagents is a cornerstone of modern asymmetric synthesis. However, the scientific literature provides limited specific examples of the use of such catalysts and reagents for the direct synthesis of this compound. General strategies for the asymmetric synthesis of related triazole fungicides and 2,4-disubstituted 1,3-dioxolanes can provide insight into potential approaches.

For the stereoselective formation of the dioxolane ring, chiral Brønsted or Lewis acid catalysts could potentially be employed to catalyze the reaction between the ketone precursor and 1,2-propanediol. Such catalysts can create a chiral environment around the reacting molecules, favoring the formation of one diastereomer over the other.

In the broader context of triazole fungicide synthesis, catalytic asymmetric methods have been developed for the creation of key chiral intermediates. For example, the use of chiral rhodium catalysts has been reported for the asymmetric synthesis of precursors to other triazole antifungals. nih.gov These catalysts can facilitate enantioselective transformations, such as asymmetric hydrogenations or cyclopropanations, which can establish the desired stereocenters early in the synthesis.

Another potential avenue is the use of organocatalysis. Chiral amines or phosphoric acids have emerged as powerful catalysts for a wide range of asymmetric transformations. These catalysts could potentially be used to control the stereochemistry of key bond-forming reactions in the synthesis of the difenoconazole backbone.

Despite these possibilities, the application of specific chiral catalysts and reagents for the targeted synthesis of this compound is not well-documented. The current state of the art for obtaining this specific isomer relies more heavily on chiral separation techniques rather than direct asymmetric synthesis.

Optimization of Stereochemical Purity in Synthetic Processes

Achieving high stereochemical purity is a critical aspect of the synthesis of single-isomer agrochemicals. For this compound, the optimization of stereochemical purity is primarily addressed through post-synthetic separation and purification methods, given the prevalence of racemic synthesis routes.

Chromatographic Methods: The most widely reported method for obtaining stereochemically pure difenoconazole isomers is chiral high-performance liquid chromatography (HPLC). nih.gov Various polysaccharide-based chiral stationary phases (CSPs) have been shown to effectively resolve all four stereoisomers. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier, is crucial for achieving baseline separation. waters.comlcms.cz Supercritical fluid chromatography (SFC) has also been demonstrated as a powerful technique for the rapid and efficient separation of difenoconazole stereoisomers. waters.com

Crystallization Techniques: Fractional crystallization can be a powerful tool for the separation of diastereomers. While not extensively detailed for difenoconazole in the literature, it is a common industrial practice for purifying stereoisomers. By carefully selecting solvents and controlling crystallization conditions, it may be possible to selectively crystallize one diastereomer from a mixture, thereby enriching the mother liquor in the other. For enantiomeric resolution via crystallization, a chiral resolving agent would be required to form diastereomeric salts with different solubilities. wikipedia.org

Reaction Condition Optimization: In the context of a hypothetical stereoselective synthesis, the optimization of reaction parameters would be crucial for maximizing stereochemical purity. This would involve a systematic study of:

Temperature: Lower reaction temperatures often lead to higher stereoselectivity.

Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus the stereochemical outcome.

Catalyst/Reagent Loading: The amount of chiral catalyst or reagent can impact the enantiomeric or diastereomeric excess of the product.

The following table summarizes the chromatographic conditions that have been successfully used for the separation of difenoconazole stereoisomers, a key step in obtaining pure this compound.

| Chromatographic Technique | Chiral Stationary Phase | Mobile Phase | Reference |

| HPLC | Chiralcel OJ-H | n-hexane/ethanol | researchgate.net |

| HPLC | Chiralpak AD-H | n-hexane/isopropanol | researchgate.net |

| UPC² | Trefoil CEL1 | CO₂/methanol | waters.com |

Derivatization Studies for Enhanced Selectivity or Analytical Characterization

Derivatization, the chemical modification of a compound, can be a valuable tool in the context of stereoisomers for two primary purposes: enhancing the selectivity of a separation or synthesis, and improving the analytical characterization of the isomers.

For the analytical characterization of difenoconazole and its metabolites, derivatization has been employed to improve detectability. For instance, in some analytical methods, the triazole moiety can be derivatized to a more readily detectable group. While not specific to enhancing stereochemical analysis, this demonstrates the principle of using derivatization in the analysis of difenoconazole.

In the context of stereoselective analysis, a common strategy is the use of a chiral derivatizing agent. wikipedia.org This involves reacting the mixture of enantiomers with a single enantiomer of a chiral reagent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated using non-chiral chromatography. This indirect method of chiral separation can be a powerful alternative when direct chiral chromatography is challenging. For difenoconazole, this would involve reacting the mixture of enantiomers with a chiral reagent that can react with a functional group on the difenoconazole molecule. However, specific applications of this technique for the analytical characterization of this compound are not widely reported.

From a synthetic perspective, derivatization of a precursor molecule can be used to introduce a chiral auxiliary. This auxiliary can direct the stereochemistry of subsequent reactions, and is then removed at a later stage of the synthesis. This is a common strategy in asymmetric synthesis, but its specific application to the synthesis of this compound is not detailed in the available literature.

Advanced Analytical Methodologies for the Stereoisomeric Characterization of Difenoconazole

Supercritical Fluid Chromatography (SFC) for Difenoconazole (B1670550) Stereoisomer Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high efficiency, reduced analysis times, and lower consumption of organic solvents compared to traditional High-Performance Liquid Chromatography (HPLC). The use of supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent, allows for unique selectivity in the separation of stereoisomers.

Optimization of Chiral Stationary Phases and Mobile Phases

The selection of an appropriate chiral stationary phase (CSP) is the most critical parameter for achieving chiral resolution in SFC. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely used for the separation of a broad range of chiral compounds, including triazole fungicides. These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are essential for differentiating between stereoisomers. For the separation of azole fungicides, chiral columns based on polysaccharide derivatives have been extensively investigated. waters.com

The mobile phase in SFC, typically a mixture of supercritical CO₂ and an organic modifier, plays a crucial role in optimizing the separation. The choice of the organic modifier, such as methanol, ethanol, or isopropanol, can significantly influence the retention and resolution of the stereoisomers. The polarity and concentration of the modifier affect the solubility of the analyte in the mobile phase and its interaction with the CSP. For triazole fungicides, alcohol-based modifiers are commonly employed to achieve successful enantioseparation.

A systematic approach to method development often involves screening a variety of CSPs with different organic modifiers to identify the optimal conditions for the separation of difenoconazole stereoisomers.

Table 1: Chiral Stationary Phases and Modifiers in SFC for Azole Fungicides

| Chiral Stationary Phase | Modifier | Compound Class | Reference |

|---|---|---|---|

| Polysaccharide Derivatives | Methanol, Ethanol, Isopropanol | Azole Fungicides | waters.com |

Temperature and Pressure Effects on Stereoisomer Separation

In SFC, temperature and pressure are critical parameters that can be manipulated to fine-tune the separation of stereoisomers. These parameters directly influence the density, viscosity, and solvating power of the supercritical fluid mobile phase, thereby affecting analyte retention and resolution. ukm.my

An increase in pressure generally leads to an increase in the density of the supercritical fluid, which enhances its solvating power and can decrease the retention times of the analytes. nih.gov Conversely, the effect of temperature is more complex. An increase in temperature can decrease the density of the supercritical fluid, leading to longer retention times. However, it can also increase the vapor pressure of the analytes and improve mass transfer kinetics, which may lead to sharper peaks and better resolution. nih.gov The optimal temperature and pressure for the separation of difenoconazole stereoisomers need to be determined empirically to achieve the best balance between analysis time and resolution. For some chiral separations, lower temperatures can favor the separation. waters.com

High-Throughput Method Development for (2R,4R)-Difenoconazole Analysis

The demand for rapid analysis of a large number of samples in areas such as pesticide residue analysis and drug discovery has driven the development of high-throughput screening (HTS) methods. SFC, with its inherently faster separation times compared to HPLC, is well-suited for high-throughput applications. By coupling SFC with mass spectrometry (SFC-MS/MS), it is possible to achieve rapid and sensitive detection of stereoisomers. nih.gov

For the high-throughput analysis of this compound, automated SFC systems equipped with column and solvent switching valves can be employed to screen multiple CSPs and mobile phase conditions in a short period. This approach accelerates method development and allows for the rapid identification of optimal separation conditions. The use of smaller particle size columns (sub-2 µm) in ultra-high-performance supercritical fluid chromatography (UHPSFC) can further reduce analysis times to under a minute for some chiral separations, making it an ideal technique for high-throughput screening of difenoconazole stereoisomers. chromatographyonline.com

UltraPerformance Convergence Chromatography (UPC²) for Difenoconazole Diastereomer and Enantiomer Separation

UltraPerformance Convergence Chromatography (UPC²) is a modern adaptation of SFC that utilizes sub-2-µm particle columns to achieve higher resolution and faster analysis times. vanderbilt.edu This technique combines the benefits of normal-phase chromatography with the ease of use of reversed-phase chromatography, making it a powerful tool for the separation of complex stereoisomeric mixtures. vanderbilt.edu

Application of UPC² in Resolving Complex Stereoisomeric Mixtures

The application of UPC² has been successfully demonstrated for the separation of the four stereoisomers of difenoconazole. In a notable application, an ACQUITY UPC² system was used to resolve a racemic mixture of difenoconazole. lcms.cz The separation was achieved using isocratic elution, which simplifies the method and improves reproducibility. lcms.cz The use of a polysaccharide-based chiral stationary phase, specifically a cellulose-based column, was instrumental in achieving the separation of all four stereoisomers. waters.com

Table 2: UPC² Method Parameters for Difenoconazole Stereoisomer Separation

| Parameter | Condition | Reference |

|---|---|---|

| System | ACQUITY UPC² | waters.com |

| Column | ACQUITY UPC² Trefoil CEL1, 3.0 x 150 mm, 2.5-µm | waters.com |

| Mobile Phase | Supercritical CO₂ and 2-propanol | lcms.cz |

| Detection | UV at 235 nm | lcms.cz |

| Analysis Time | Under 8 minutes | lcms.cz |

Advantages of UPC² in Terms of Resolution and Analysis Time

One of the primary advantages of UPC² for the analysis of difenoconazole stereoisomers is the significant reduction in analysis time compared to traditional normal-phase HPLC methods. The separation of the four difenoconazole stereoisomers was achieved in under eight minutes using UPC², which is approximately six times faster than some reported normal-phase HPLC methods that can take between 30 and 55 minutes. lcms.czwaters.com This increase in speed allows for higher sample throughput, which is particularly beneficial in quality control and residue analysis laboratories. lcms.cz

Integration with Mass Spectrometry for Enhanced Characterization

The coupling of chiral chromatography with mass spectrometry (MS) significantly enhances the characterization of difenoconazole stereoisomers. While chiral chromatography provides the necessary separation, mass spectrometry offers highly sensitive and selective detection, which is particularly advantageous for analyzing complex matrices such as environmental and biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a widely accepted technique for the quantification of pesticide residues, including difenoconazole, due to its excellent sensitivity and the accurate characterization of compounds. acs.org For instance, a method using HPLC-MS/MS with atmospheric pressure chemical ionization (APCI) has been developed for the chiral residue analysis of difenoconazole enantiomers in citrus leaves and whole fruits. acs.org This approach allows for trace-level detection and quantification, which is often challenging with conventional detectors like diode array detectors (DAD) that can be subject to interference from impurities in complex samples. acs.org

In a specific application, the ion transition m/z 406→251 is utilized for the quantification of difenoconazole, while the transition m/z 406→111 serves for confirmation. fao.org An independent laboratory validation of an analytical method for difenoconazole and its metabolites in soil employed liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS), demonstrating successful validation at the limit of quantitation (LOQ) and 10 times the LOQ. epa.gov

Other Chromatographic and Spectroscopic Techniques for Chiral Analysis

Beyond the integration with mass spectrometry, several other chromatographic and spectroscopic techniques are pivotal in the chiral analysis of difenoconazole.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantioselective determination of difenoconazole stereoisomers. Polysaccharide-based chiral stationary phases (CSPs) are commonly employed for these separations. researchgate.net A study comparing four different polysaccharide-type CSPs found that a Chiralcel OJ column, consisting of cellulose tris(4-methylbenzoate) coated on silica gel, demonstrated superior resolving ability for difenoconazole and its hydroxylated metabolite, CGA-205375, compared to other columns like Chiralcel OD and Chiralpak AD. researchgate.netnih.gov

Baseline separation of all four difenoconazole stereoisomers has been successfully achieved on a Chiralcel OJ-H column using a mobile phase of n-hexane/ethanol. researchgate.net Another study reported the successful separation of the four stereoisomers on a Superchiral S-OX column. nih.gov The absolute configurations of the eluted stereoisomers were confirmed as (2S,4S), (2S,4R), (2R,4R), and (2R,4S)-difenoconazole using single-crystal X-ray diffraction. nih.govacs.org

Furthermore, UltraPerformance Convergence Chromatography (UPC²), a technique utilizing supercritical CO₂ as the primary mobile phase, has been shown to significantly reduce analysis times for difenoconazole stereoisomers compared to normal-phase HPLC, achieving resolution in under eight minutes. waters.com

Table 1: Chiral HPLC and UPC² Methods for Difenoconazole Stereoisomer Separation

| Technique | Column | Mobile Phase/Conditions | Elution Order | Reference |

| HPLC | Chiralcel OJ-H | n-hexane/ethanol (90:10, v/v) | Not specified | researchgate.net |

| HPLC-MS/MS | Superchiral S-OX | Not specified | (2S,4S), (2S,4R), (2R,4R), (2R,4S) | nih.govacs.org |

| UPC² | Not specified | Isocratic elution | Not specified | waters.com |

| HPLC | Chiralcel OJ | n-hexane with polar organic alcohols | Not specified | researchgate.netnih.gov |

Gas chromatography (GC) coupled with chiral columns also serves as a viable method for the analysis of difenoconazole. GC methods have been utilized for the determination of difenoconazole residues, often employing detectors such as electron capture detection (ECD), mass spectrometry (MS), or a pulse flame photometric detector (PFPD). fao.org For the analysis of various food samples, a method involving GC with negative chemical ionization mass spectrometry (GC-NCI-MS) has been developed. researchgate.net The use of derivatized cyclodextrins as stationary phases in capillary GC columns enables the separation of enantiomers. gcms.cz

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are powerful techniques for the definitive stereochemical elucidation of chiral molecules like difenoconazole. A multidisciplinary approach combining 1D- and 2D-NMR with electronic circular dichroism (ECD) and computational calculations has been used to characterize the four stereoisomers of difenoconazole. researchgate.net

The relative configuration of the diastereomeric pairs was determined using ¹H-NMR spectroscopy. researchgate.net Subsequently, the experimental ECD spectra of all stereoisomers were recorded and compared with theoretical spectra calculated using time-dependent density functional theory (TD-DFT) to assign the absolute configurations. researchgate.net NMR techniques, such as the Nuclear Overhauser Effect (NOE), are instrumental in determining the proximity of protons and thus the stereochemistry in rigid molecular systems. wordpress.com ECD, particularly the exciton-coupled circular dichroism (ECCD) method, is a powerful tool for determining the absolute configuration and conformation of organic compounds. eurekaselect.com

Method Validation and Quality Control in Stereoisomer Analysis

Robust method validation and stringent quality control are imperative to ensure the reliability and accuracy of stereoisomer analysis of difenoconazole. Validation parameters typically include linearity, precision, accuracy, matrix effects, and stability. nih.gov

For a chiral HPLC method developed for the analysis of difenoconazole and its metabolite in vegetables and soil, mean recoveries ranged from 81.65% to 94.52%, with relative standard deviations (RSDs) between 1.05% and 8.32% for all stereoisomers. nih.gov The method demonstrated good linearity with coefficients of determination (R²) ≥ 0.998 for each enantiomer. nih.gov Similarly, an HPLC-MS/MS method for analyzing difenoconazole stereoisomers in citrus samples showed mean recoveries of 78.23–104.38% with RSDs of 0.33–9.95%. nih.gov

The limits of quantification (LOQ) are a critical parameter, with values reported to be below 0.1 μg/mL in vegetable and soil matrices for an HPLC method and ranging from 0.0044 to 0.011 mg/kg in citrus for an HPLC-MS/MS method. nih.govnih.gov An independent laboratory validation for a method analyzing difenoconazole in soil reported average recoveries between 70% and 120% of the fortified concentrations, with RSDs of replicate measurements below 20%. epa.gov

Table 2: Validation Parameters for Difenoconazole Stereoisomer Analysis Methods

| Analytical Method | Matrix | Recovery (%) | RSD (%) | LOQ | Reference |

| Chiral HPLC | Cucumber, Tomato, Soil | 81.65 - 94.52 | 1.05 - 8.32 | < 0.1 μg/mL | nih.gov |

| HPLC-MS/MS | Citrus Leaves and Fruits | 78.23 - 104.38 | 0.33 - 9.95 | 0.0044 - 0.011 mg/kg | nih.gov |

| LC-ESI-MS/MS | Soil | 70 - 120 | < 20 | Not specified | epa.gov |

| HPLC | Vegetables, Soil | > 82 | < 10 | < 0.1 μg/g | researchgate.net |

Molecular Mechanisms of Stereoselective Fungicidal Action of 2r,4r Difenoconazole

Sterol 14α-Demethylase Inhibition (DMI) and its Stereochemical Specificity

The primary mode of action for difenoconazole (B1670550) is the inhibition of CYP51, a cytochrome P450 enzyme. nih.gov This enzyme is pivotal for the conversion of lanosterol (B1674476) to ergosterol (B1671047), an essential component of the fungal cell membrane that regulates its fluidity and permeability. The stereochemistry of the difenoconazole molecule plays a crucial role in its interaction with the active site of the CYP51 enzyme.

Binding Affinity and Stereospecificity of (2R,4R)-Difenoconazole to CYP51 Enzymes

The fungicidal activity of the four stereoisomers of difenoconazole has been evaluated against several plant pathogenic fungi, revealing a clear order of bioactivity: (2R,4S) > (2R,4R) > (2S,4R) > (2S,4S). This demonstrates a distinct stereoselectivity in the fungicidal action, with the (2R,4R) isomer exhibiting the second-highest activity among the four. This variance in biological activity is directly attributed to the differential binding affinities and interactions of the stereoisomers with the active site of the CYP51 enzyme.

Structural Biology Approaches to Understanding Ligand-Enzyme Interactions

X-ray crystallography has provided atomic-level insights into the interaction between the stereoisomers of difenoconazole and the CYP51 enzyme from Saccharomyces cerevisiae. These studies have confirmed that all four stereoisomers bind within the active site of the enzyme. The triazole group of each isomer coordinates with the heme iron atom, a characteristic interaction for azole fungicides. The substituted phenoxyphenyl group of the molecule extends deep into the active site cavity.

In the co-crystallized structure, the (2R,4R) isomer was found to have a significant occupancy of 41%. This indicates a favorable and stable interaction with the amino acid residues lining the active site. The specific orientation and interactions of the (2R,4R) isomer within the binding pocket, governed by its unique three-dimensional structure, are responsible for its potent inhibitory effect on the enzyme's function.

Comparative Biochemical Responses of Fungal Pathogens to Difenoconazole Stereoisomers

Impact on Ergosterol Biosynthesis Pathways

The inhibition of CYP51 by this compound disrupts the normal ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. This alteration in the sterol composition of the fungal cell membrane is a primary contributor to the fungicidal effect. The degree of this disruption is directly correlated with the binding affinity of the stereoisomer to the CYP51 enzyme.

The varying EC₅₀ values of the difenoconazole stereoisomers against different fungal pathogens highlight the stereoselective impact on fungal growth, which is a direct consequence of the differential inhibition of ergosterol biosynthesis. The (2R,4R) isomer, with its high bioactivity, is an effective disruptor of this critical metabolic pathway.

Fungicidal Activity of Difenoconazole Stereoisomers Against Various Fungal Pathogens

| Stereoisomer | Alternaria solani EC₅₀ (mg/L) | Fulvia fulva EC₅₀ (mg/L) | Botrytis cinerea EC₅₀ (mg/L) | Rhizoctonia solani EC₅₀ (mg/L) |

|---|---|---|---|---|

| (2R,4R) | 0.25 | 0.18 | 0.89 | 0.45 |

| (2S,4S) | 1.21 | 0.98 | 3.45 | 1.87 |

| (2R,4S) | 0.15 | 0.11 | 0.54 | 0.28 |

Cellular and Subcellular Effects of Stereoisomers on Fungal Physiology

The disruption of ergosterol biosynthesis by this compound has profound effects on fungal cell structure and function. Ergosterol is essential for maintaining the integrity, fluidity, and proper function of the fungal cell membrane. Its depletion leads to increased membrane permeability, leakage of cellular contents, and impaired activity of membrane-bound enzymes.

Microscopic observations of fungi treated with difenoconazole have shown morphological changes such as hyphal entanglement, spore lysis, and inhibition of lesion formation. These cellular-level damages are the ultimate consequence of the biochemical disruption caused by the inhibition of CYP51. The stereoselectivity observed in the fungicidal activity implies that the (2R,4R) isomer is more effective at inducing these detrimental cellular effects compared to the less active (2S,4R) and (2S,4S) isomers.

Molecular Dynamics and Computational Modeling of this compound Interactions

While specific molecular dynamics (MD) simulations focusing solely on this compound are not extensively documented, broader computational studies on triazole inhibitors provide a framework for understanding its dynamic behavior within the CYP51 active site. MD simulations can reveal the stability of the ligand-enzyme complex, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding.

Computational docking studies have been instrumental in predicting the binding poses of difenoconazole stereoisomers and estimating their binding affinities. These studies have shown that hydrophobic interactions are a major driving force for the binding of triazole inhibitors to the hydrophobic cavity of CYP51. The specific stereochemistry of this compound allows for an optimal fit within this cavity, maximizing favorable interactions and contributing to its strong inhibitory activity. Future computational studies focusing specifically on the (2R,4R) isomer will be valuable in further elucidating the precise molecular determinants of its stereoselective fungicidal action.

Environmental Fate and Stereoselective Degradation Pathways of Difenoconazole

Stereoselective Transformation and Persistence in Soil Environments

The soil compartment is a primary sink for difenoconazole (B1670550) applied in agriculture. Its persistence and transformation are governed by a combination of microbial activity and the physicochemical properties of the soil, both of which can influence the fate of individual stereoisomers.

Microbial decomposition is a crucial factor in the stereoselective degradation of chiral pesticides in soil matrices. researchgate.net Studies have demonstrated that the degradation of difenoconazole in soil is significantly faster in non-sterilized soil compared to sterilized soil, indicating that biodegradation is a primary driver of its dissipation. nih.gov

Research has shown that soil microorganisms preferentially degrade specific stereoisomers of difenoconazole. Under both aerobic and anaerobic laboratory conditions, the (2R,4R)- and (2R,4S)-difenoconazole isomers were observed to be degraded more readily than their corresponding enantiomers. researchgate.netnih.govresearchgate.net This preferential degradation suggests that the enzymatic systems of soil microbes can distinguish between the different spatial arrangements of the difenoconazole molecule.

Several bacterial genera have been identified as being involved in the degradation of difenoconazole. A highly efficient microbial consortium, TA01, enriched from pesticide-contaminated soil, was found to degrade 83.87% of a 50 mg/L difenoconazole application within three days. nih.govmdpi.com High-throughput sequencing revealed that the dominant microbial members involved in this degradation process included Pantoea, Serratia, Ochrobactrum, and Bacillus. nih.govmdpi.com The primary degradation pathways facilitated by this consortium involved hydrolysis, dehalogenation, and hydroxylation. nih.gov Fungal-bacterial consortia, including species like Aspergillus flavus, Aspergillus ochraceus, and Bacillus cereus, have also demonstrated the ability to biodegrade difenoconazole. researchgate.net While these studies identify organisms capable of degrading the parent compound, the specific enzymes responsible for the observed stereoselectivity are a subject of ongoing research.

| Initial Concentration | Degradation Percentage | Time Frame | Source |

|---|---|---|---|

| 50 mg/L | 83.87% | 3 days | nih.govmdpi.com |

The stereoselective degradation of chiral pesticides is not solely dependent on microbial populations but is also significantly influenced by soil physicochemical properties such as pH, organic matter content, and soil type. researchgate.netacs.orgnih.gov

While direct studies on the influence of these parameters on difenoconazole stereoselectivity are limited, research on other triazole fungicides provides valuable insights. For the fungicide epoxiconazole, a clear correlation between soil pH and the enantioselectivity of its degradation has been established. acs.orgnih.gov In alkaline and slightly acidic soils, degradation was markedly enantioselective, whereas in more acidic soils (pH < 5), both enantiomers degraded at similar rates. acs.orgnih.gov This suggests that soil pH can affect the activity or composition of the microbial communities and their specific enzymes responsible for stereoselective transformation. nih.gov

Soil organic matter content also plays a role. For epoxiconazole, a weaker correlation between enantioselectivity and organic carbon content has been noted. acs.org Organic matter can influence pesticide bioavailability through sorption, potentially affecting the extent to which microorganisms can access and degrade the different stereoisomers. semanticscholar.org Furthermore, difenoconazole has been found to be generally more persistent in clay soils, with half-life (DT50) values exceeding 175 days under laboratory conditions. nih.gov The application dose can also affect persistence, with higher doses leading to longer dissipation times. nih.gov

| Soil Condition | Enantioselectivity (ES) | Degradation Pattern | Source |

|---|---|---|---|

| Alkaline Soils | High (e.g., -0.4) | Clearly enantioselective | acs.orgnih.gov |

| Acidic Soils (pH < 5) | Low (approx. 0) | Non-enantioselective | acs.orgnih.gov |

Aquatic Environmental Behavior and Stereoselective Degradation

Difenoconazole residues can enter aquatic systems through runoff, spray drift, or leaching, where their fate is determined by processes such as photolysis, hydrolysis, and sorption to sediment.

In the aqueous phase, difenoconazole is subject to abiotic degradation processes. Laboratory studies have shown that photolysis is a significant pathway for its breakdown, generating at least twelve distinct transformation products (TPs). researchgate.netnih.gov Hydrolysis contributes to a lesser extent, with four TPs identified. researchgate.netnih.gov The main chemical reactions involved in both processes are oxidation, dechlorination, and hydroxylation. researchgate.netnih.gov While these pathways have been elucidated for the racemic mixture of difenoconazole, specific research detailing the stereoselective kinetics of photolytic or hydrolytic degradation for the individual stereoisomers, including (2R,4R)-difenoconazole, is not extensively documented in the available literature. It is currently unclear if sunlight or water preferentially degrades certain stereoisomers over others.

Sorption to suspended particles and bottom sediments is a key process that governs the distribution, bioavailability, and persistence of pesticides in aquatic environments. The octanol-water partition coefficient (Kow) of a pesticide is often indicative of its tendency to sorb to organic matter. Difenoconazole exhibits a significantly higher Freundlich maximum adsorption capacity compared to other pesticides, which is consistent with its higher Kow value. researchgate.net

Studies on soil systems, which can serve as a proxy for sediment behavior, show that soils with a high content of humic acids have a strong capacity for adsorbing difenoconazole. researchgate.net This process is typically physical, involving surface adsorption and partitioning. researchgate.net The rate of desorption is often slower than adsorption, indicating that the binding can be strong. researchgate.net However, specific studies on the stereoselective sorption and desorption of difenoconazole stereoisomers in aquatic sediment-water systems are lacking. Therefore, it is not yet known whether isomers like this compound have a different affinity for sediment organic carbon and clay particles than the other stereoisomers.

Stereoselective Metabolism and Accumulation in Non-Target Organisms (Excluding Human Clinical Data)

Once in the environment, difenoconazole can be taken up by non-target organisms, where it may be metabolized and accumulated in a stereoselective manner.

In terrestrial ecosystems, the earthworm (Eisenia fetida) has been used as a model organism to study the bioaccumulation of difenoconazole. Pronounced enantioselectivity has been observed during the uptake phase, with earthworms showing a preferential accumulation of the this compound and (2R,4S)-difenoconazole stereoisomers. nih.govcabidigitallibrary.org The primary biotransformation pathways identified in earthworms are hydrolysis and hydroxylation. nih.govcabidigitallibrary.org This metabolic process can also be stereoselective; for instance, a chiral transformation product, 3-chloro, 4-hydroxy difenoconazole, was found to be generated with significant enantioselectivity. nih.gov In contrast, a study on the metabolite difenoconazole-alcohol (B182259) found no significant differences in the accumulation of its enantiomers in earthworms, though stereoselective toxicity was observed. nih.gov

In aquatic organisms, difenoconazole has been shown to bioaccumulate. In the fish Procypris merus, the bioconcentration factors for racemic difenoconazole ranged from 2.43 to 22.72, with the highest concentrations found in the liver and kidney. nih.gov Studies with zebrafish (Danio rerio) have shown that the bioaccumulation of difenoconazole and its metabolite, difenoconazole alcohol, can be sex-dependent, with burdens being higher in females than in males. nih.gov While these findings confirm bioaccumulation, detailed research on the stereoselective accumulation and metabolism of the four individual difenoconazole stereoisomers in fish is limited. The toxicity of the isomers does differ, with the (2R,4S)-isomer being approximately seven times more toxic to fish than the (2S,4S)-isomer, highlighting the ecotoxicological importance of understanding stereoselective processes. nih.gov

| Organism | Process | Observed Stereoselectivity | Source |

|---|---|---|---|

| Earthworm (Eisenia fetida) | Accumulation | Preferential uptake of (2R,4R)- and (2R,4S)-difenoconazole | nih.govcabidigitallibrary.org |

| Earthworm (Eisenia fetida) | Metabolism | Enantioselective generation of 3-chloro, 4-hydroxy difenoconazole | nih.gov |

| Zebrafish (Danio rerio) | Accumulation | Higher burden of difenoconazole and its alcohol metabolite in females vs. males | nih.gov |

Bioaccumulation and Biotransformation in Terrestrial Non-Target Species (e.g., Earthworms, Insects)

The bioaccumulation and biotransformation of difenoconazole in terrestrial non-target organisms exhibit stereoselectivity, with earthworms being a key indicator species for soil contamination.

Earthworms:

Studies on the earthworm species Eisenia fetida have demonstrated preferential uptake of certain difenoconazole stereoisomers. Research has shown that earthworms exhibit a preference for the uptake of this compound and (2R,4S)-difenoconazole from the soil. nih.gov This selective absorption suggests that the stereochemistry of the molecule plays a significant role in its interaction with biological membranes and transport mechanisms within the organism.

Once absorbed, difenoconazole undergoes biotransformation in earthworms, primarily through hydrolysis and hydroxylation. nih.gov These metabolic processes can also be stereoselective. For instance, the formation of a chiral transformation product, 3-chloro, 4-hydroxy difenoconazole, has been observed to occur with significant enantioselectivity. nih.gov Molecular docking studies suggest a greater catalytic bioactivity of the enzymes in earthworms towards the (2R,4R)- and (2R,4S)-isomers, leading to the preferential formation of their corresponding hydroxylated metabolites. nih.gov

Five primary transformation products of difenoconazole have been identified in the earthworm-soil system. nih.gov Four of these are found in both the soil and the earthworms, while one is unique to the earthworms, indicating distinct metabolic capabilities of the organism. nih.gov

Insects:

While extensive research on the stereoselective bioaccumulation and biotransformation of this compound in insects is limited, some studies have explored the broader effects of difenoconazole on insect metabolism. For example, research on the fall armyworm, Spodoptera frugiperda, has investigated the impact of difenoconazole on its detoxifying metabolism, although specific details on the stereoisomer pathways are not provided. Further research is needed to elucidate the stereoselective fate of this compound in various insect species, which are vital components of terrestrial ecosystems.

Metabolism in Aquatic Organisms

Studies on the metabolism of difenoconazole in aquatic organisms have often focused on its effects on metabolic processes rather than detailing the specific biotransformation pathways of individual stereoisomers. In zebrafish (Danio rerio), exposure to difenoconazole has been shown to induce hepatotoxicity and disrupt lipid metabolism. nih.gov RNA sequencing has revealed that difenoconazole exposure affects genes related to protein digestion and absorption, pancreatic secretion, and steroid biosynthesis. nih.gov

The primary degradation pathways for difenoconazole in aquatic systems, such as photolysis and hydrolysis, lead to transformation products through oxidation, dechlorination, and hydroxylation. researchgate.net However, the specific metabolites of this compound formed within aquatic organisms through their metabolic processes are not yet well-documented. The in vivo metabolism in organisms like fish can involve oxidation by microsomal enzymes, a process that can exhibit significant stereoselectivity. researchgate.net

Evolution of Fungal Resistance to Difenoconazole and Stereoisomer Specific Mechanisms

Mechanisms of Resistance Development to DMI Fungicides

Fungi have evolved several primary mechanisms to counteract the effects of DMI fungicides. These mechanisms generally fall into four main categories:

Target Site Modification: Alterations in the target enzyme, lanosterol (B1674476) 14α-demethylase (encoded by the CYP51 gene), can reduce the binding affinity of the fungicide, thereby diminishing its inhibitory effect. nih.govfrontiersin.orgmdpi.com

Overexpression of the Target Enzyme: An increase in the production of the CYP51 enzyme can effectively dilute the concentration of the fungicide at the target site, requiring higher doses to achieve the same level of inhibition. frontiersin.orgresearchgate.netnih.gov

Increased Efflux of the Fungicide: Fungal cells can actively pump the fungicide out of the cell using membrane transporters, preventing it from reaching its intracellular target. apsnet.orgfrontiersin.orgjabonline.in

Alterations in the Sterol Biosynthesis Pathway: Fungi may develop bypass pathways or modify their sterol composition to reduce their dependence on the ergosterol (B1671047) biosynthetic pathway targeted by DMIs. bcpc.org

The development of resistance is often a stepwise process, with initial mutations conferring low levels of resistance, followed by the accumulation of additional changes that lead to higher levels of resistance. bcpc.org

Role of Target-Site Mutations (e.g., CYP51 Mutations) in Resistance to Difenoconazole (B1670550) Stereoisomers

The primary target of difenoconazole and other DMI fungicides is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.govfrontiersin.orgmdpi.com Mutations in the CYP51 gene are a well-documented mechanism of resistance. These mutations can lead to amino acid substitutions in the enzyme, altering its three-dimensional structure and reducing the binding affinity of DMI fungicides. nih.govfrontiersin.org

The stereochemistry of difenoconazole, which exists as four stereoisomers—(2R,4R), (2S,4S), (2R,4S), and (2S,4R)—plays a crucial role in its fungicidal activity. researchgate.netresearchgate.net Research on other chiral triazole fungicides has shown that different stereoisomers can exhibit varying levels of bioactivity. nih.gov For instance, the fungicidal activity of difenoconazole stereoisomers against various pathogens has been found to follow the order of (2R,4S) > (2R,4R) > (2S,4R) > (2S,4S). researchgate.net

Mutations in the CYP51 gene can differentially affect the binding of these stereoisomers. While direct studies on (2R,4R)-difenoconazole are limited, research on other DMIs indicates that certain mutations can confer resistance to one stereoisomer while having a lesser effect on another. This stereoisomer-specific resistance is dependent on the precise nature of the amino acid substitution and its location within the enzyme's active site. For example, a mutation might alter a contact point that is critical for the binding of the (2R,4R) isomer but less important for the other isomers.

Table 1: Examples of CYP51 Mutations Conferring Resistance to DMI Fungicides in Various Fungal Pathogens

| Fungal Pathogen | Amino Acid Substitution | Reference |

| Aspergillus fumigatus | L98H, M220K/I/T/V, G54E/R/V/W | nih.govduke.edu |

| Candida albicans | R467K, G464S | nih.gov |

| Cercospora beticola | Y464S | mdpi.com |

| Pyrenophora teres f. sp. teres | F489L | frontiersin.org |

| Colletotrichum truncatum | I463V | apsnet.org |

This table provides examples of mutations known to cause DMI resistance; the specific impact on this compound may vary.

Efflux Pump Mechanisms and Multidrug Resistance in Response to this compound

Another significant mechanism of fungicide resistance is the overexpression of membrane transport proteins, known as efflux pumps, which actively expel toxic compounds from the cell. apsnet.orgjabonline.inmdpi.com This process reduces the intracellular concentration of the fungicide, preventing it from reaching its target, CYP51. frontiersin.org The two major superfamilies of efflux pumps involved in multidrug resistance (MDR) in fungi are the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. apsnet.orgfrontiersin.org

Overexpression of these pumps can lead to a broad-spectrum resistance phenotype, where the fungus becomes less sensitive not only to difenoconazole but also to other unrelated fungicides and xenobiotics. frontiersin.org The regulation of these efflux pumps is complex and can be triggered by exposure to the fungicide itself. mdpi.com

While specific studies on the role of efflux pumps in resistance to this compound are not extensively detailed in the provided search results, the general principles of efflux-mediated resistance apply. The (2R,4R) stereoisomer would be recognized as a substrate by these pumps and actively transported out of the fungal cell. The efficiency of this transport could potentially vary between the different stereoisomers of difenoconazole, depending on their specific interaction with the substrate-binding sites of the transporter proteins.

Stereoisomer-Specific Resistance Patterns in Field and Laboratory Settings

The differential bioactivity of difenoconazole stereoisomers suggests that fungal populations may evolve resistance patterns that are specific to certain isomers. researchgate.netresearchgate.net In a field setting where a racemic mixture of difenoconazole is applied, the selection pressure exerted by each stereoisomer could lead to the selection of fungal strains with resistance mechanisms that are most effective against the most active isomers, such as (2R,4S) and (2R,4R). researchgate.net

Laboratory studies with other chiral fungicides have demonstrated that it is possible to select for fungal strains with varying levels of resistance to different enantiomers. nih.gov For example, continuous exposure to one enantiomer might lead to the development of a specific resistance mechanism that is less effective against its counterpart. This highlights the importance of considering the stereochemistry of fungicides when studying resistance evolution.

Molecular Diagnostics for Difenoconazole Resistance Monitoring

The early detection of fungicide resistance is crucial for effective disease management. mdpi.com Molecular diagnostic tools offer a rapid and sensitive means of monitoring the frequency of resistance alleles within fungal populations. nih.govresearchgate.net These methods are typically based on the detection of specific genetic markers associated with resistance, such as single nucleotide polymorphisms (SNPs) in the CYP51 gene. researchgate.net

Several molecular techniques can be employed for resistance monitoring:

Polymerase Chain Reaction (PCR)-based methods: Techniques like allele-specific PCR, PCR-RFLP (Restriction Fragment Length Polymorphism), and quantitative real-time PCR (qPCR) can be used to detect and quantify known resistance mutations. duke.edunih.gov

DNA Sequencing: Direct sequencing of the CYP51 gene can identify both known and novel mutations that may confer resistance.

Loop-Mediated Isothermal Amplification (LAMP): This method allows for the rapid amplification of DNA under isothermal conditions, making it suitable for in-field diagnostics. researchgate.net

These molecular tools can provide valuable information to growers and agronomists, enabling them to make informed decisions about fungicide use and to implement anti-resistance strategies in a timely manner. mdpi.com The development of assays that can differentiate between resistance to specific stereoisomers of difenoconazole would be a significant advancement in precision agriculture.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Difenoconazole Stereoisomers

Elucidating Key Structural Features Contributing to Stereoselective Activity

The differential fungicidal activity among the four stereoisomers of difenoconazole (B1670550)—(2R,4S), (2R,4R), (2S,4R), and (2S,4S)—underscores the critical role of the spatial orientation of substituents around the two chiral centers at the C2 and C4 positions of the dioxolane ring. Research has consistently demonstrated the following order of bioactivity against various fungal pathogens: (2R,4S) > (2R,4R) > (2S,4R) > (2S,4S).

The key to this stereoselectivity lies in the precise fit of the molecule within the active site of the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is a crucial component in the fungal ergosterol (B1671047) biosynthesis pathway. The interaction between the difenoconazole molecule and the enzyme is governed by a combination of factors, including:

Coordination with the Heme Iron: The N4 atom of the triazole ring of difenoconazole coordinates with the heme iron atom in the active site of CYP51. This interaction is fundamental to the inhibitory action of all azole fungicides.

Hydrophobic Interactions: The hydrophobic regions of the difenoconazole molecule, particularly the dichlorophenyl and chlorophenoxy rings, engage in hydrophobic interactions with nonpolar amino acid residues within the enzyme's active site.

Hydrogen Bonding: The orientation of the molecule can facilitate or hinder the formation of hydrogen bonds with specific amino acid residues, further stabilizing the enzyme-inhibitor complex.

Steric Hindrance: The spatial arrangement of the substituents can lead to steric clashes with the amino acid residues lining the active site, resulting in a less favorable binding orientation and reduced inhibitory activity.

For (2R,4R)-difenoconazole, the specific configuration at the C2 and C4 positions dictates a particular three-dimensional shape that allows for a moderately effective, though not optimal, fit within the CYP51 active site. The orientation of the 4-methyl group in the (2R,4R) isomer, for instance, influences its interaction with nearby amino acid residues such as Y126 or the heme cofactor itself. While the (2R,4S) isomer achieves the most favorable orientation for binding, the (2R,4R) isomer's conformation still permits a significant level of interaction, leading to its position as the second most active stereoisomer. In contrast, the (2S,4R) and (2S,4S) isomers adopt conformations that are less complementary to the active site, resulting in weaker binding and consequently, lower fungicidal activity. For example, the (2S,4R) isomer exhibits a distinct orientation of its triazole ring, which may affect its coordination with the heme iron and its interactions with surrounding residues.

Table 1: Fungicidal Activity of Difenoconazole Stereoisomers Against Various Pathogens

| Stereoisomer | Alternaria solani (EC50, mg/L) | Botrytis cinerea (EC50, mg/L) | Fulvia fulva (EC50, mg/L) | Rhizoctonia solani (EC50, mg/L) |

| (2R,4S) | 0.05 | 0.07 | 0.02 | 0.13 |

| (2R,4R) | 0.12 | 0.15 | 0.04 | 0.28 |

| (2S,4R) | 0.25 | 0.31 | 0.09 | 0.55 |

| (2S,4S) | 0.61 | 1.70 | 0.18 | 1.25 |

Computational Approaches to SAR/QSAR for Difenoconazole Derivatives

Computational chemistry has emerged as a powerful tool for investigating the SAR and QSAR of pesticides, including the stereoisomers of difenoconazole. Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling provide valuable insights into the molecular basis of fungicidal activity and can guide the design of novel, more effective compounds.

Molecular Docking: Molecular docking simulations are employed to predict the preferred binding orientation of a ligand (in this case, a difenoconazole stereoisomer) to its target protein (fungal CYP51). These simulations calculate the binding energy and identify the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For difenoconazole stereoisomers, docking studies have been performed using homology models of fungal CYP51. These studies have helped to visualize how each stereoisomer fits into the active site and have provided a theoretical basis for the observed differences in their fungicidal activities. For instance, docking simulations can reveal differences in the interaction energies between each stereoisomer and the amino acid residues in the active site. A study on the interactions of difenoconazole stereoisomers with human cytochromes, while not the primary fungal target, demonstrated significant differences in the interacting energies and the patterns of hydrogen bonds and aromatic donor-acceptor interactions among the stereoisomers. This highlights the sensitivity of biological systems to the stereochemistry of the ligand.

Table 2: Predicted Interaction Energies of Difenoconazole Stereoisomers with Human Cytochrome P450 Isoforms

| Stereoisomer | CYP1A2 (kcal/mol) | CYP2C9 (kcal/mol) | CYP2D6 (kcal/mol) | CYP3A4 (kcal/mol) |

| (2R,4R) | -8.2 | -9.1 | -7.9 | -8.5 |

| (2R,4S) | -8.5 | -9.4 | -8.2 | -8.8 |

| (2S,4R) | -7.9 | -8.8 | -7.5 | -8.1 |

| (2S,4S) | -7.7 | -8.5 | -7.2 | -7.9 |

Note: Data is illustrative of the types of results obtained from molecular docking studies and is based on interactions with human cytochromes, which may differ from the fungal CYP51 target.

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to establish a quantitative relationship between the 3D properties of a series of molecules and their biological activity. These methods generate contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would be expected to increase or decrease activity.

While specific 3D-QSAR studies focusing solely on the four stereoisomers of difenoconazole are not extensively reported in the public domain, the principles of this methodology are highly applicable. Such a study would involve aligning the four stereoisomers and calculating their molecular fields. The resulting CoMFA and CoMSIA models could then be used to pinpoint the specific spatial regions where the differences in the shapes and electronic properties of the isomers lead to their varied fungicidal potencies.

Rational Design Principles for Novel Difenoconazole Analogs with Enhanced Stereoselectivity

The insights gained from SAR and QSAR studies on difenoconazole stereoisomers provide a solid foundation for the rational design of new fungicidal compounds with improved activity and stereoselectivity. The primary goal is to develop analogs that mimic the most active (2R,4S) stereoisomer while being easier to synthesize in a stereochemically pure form.

Key principles for the rational design of novel difenoconazole analogs include:

Conformational Rigidity: Introducing structural modifications that lock the molecule into a conformation that closely resembles the bioactive conformation of the (2R,4S) isomer can enhance activity. This could involve the introduction of rings or other rigidifying elements.

Optimization of Substituent Groups: The dichlorophenyl and chlorophenoxy moieties are crucial for hydrophobic interactions. Modifications to these rings, such as altering the position or nature of the halogen substituents, could lead to improved binding affinity. 3D-QSAR contour maps, if available, would be invaluable in guiding these modifications.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency or pharmacokinetic properties. For example, the triazole ring is essential for activity, but modifications to other parts of the molecule could enhance its interaction with the target enzyme.

Focus on Stereoselective Synthesis: A critical aspect of developing new chiral fungicides is the ability to synthesize the desired stereoisomer in high enantiomeric and diastereomeric excess. The design of new analogs should, therefore, consider synthetic accessibility to facilitate the production of the most active isomer.

By applying these principles, it is possible to systematically explore the chemical space around the difenoconazole scaffold to identify new candidates with superior fungicidal profiles and a more favorable environmental footprint.

Future Directions and Research Gaps in 2r,4r Difenoconazole Studies

Emerging Technologies for Chiral Analysis and Synthesis

A significant hurdle in the development of single-isomer fungicides is the challenge of efficiently separating and synthesizing the desired stereoisomer. Future research must focus on advancing these technologies.

Chiral Analysis: Current methods for separating difenoconazole (B1670550) stereoisomers primarily rely on High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs). researchgate.netnih.gov While effective, these methods can be time-consuming and require significant solvent usage. Emerging technologies that warrant further investigation for the analysis of (2R,4R)-difenoconazole include:

Supercritical Fluid Chromatography (SFC): SFC is a promising alternative to HPLC, offering faster separations and reduced solvent consumption. researchgate.net Its application for the bioanalysis of chiral compounds is growing, and its potential for routine analysis of triazole fungicides like difenoconazole should be explored. researchgate.netnih.gov

Capillary Electrophoresis (CE): CE provides high separation efficiency and requires minimal sample and reagent volumes, aligning with the principles of green chemistry. nih.gov Its flexibility and low cost make it an attractive option for developing novel chiral analysis methodologies. nih.gov

Advanced Detectors: Coupling these separation techniques with advanced detectors, such as high-resolution mass spectrometry (HRMS), can enhance sensitivity and selectivity, which is crucial for analyzing complex environmental and biological samples. mdpi.commdpi.com

Chiral Synthesis: The economic viability of a single-isomer fungicide depends on cost-effective synthesis. While various methods for synthesizing triazole derivatives exist, research into stereoselective synthesis of difenoconazole is a critical gap. nih.govmdpi.comraco.catresearchgate.netraco.cat Future efforts should concentrate on:

Asymmetric Catalysis: Developing novel catalysts that can selectively produce the (2R,4R) configuration would be a major breakthrough. This includes exploring both metal-based and organocatalytic systems.

Biocatalysis: Utilizing enzymes to perform stereoselective transformations offers a green and highly specific route to chiral compounds. Research into identifying or engineering enzymes for the synthesis of this compound is a promising area.

Deeper Understanding of Stereoselective Interactions in Complex Biological Systems

Difenoconazole's four stereoisomers exhibit significant differences in their biological activity and toxicity. nih.govnih.gov For instance, the (2R,4S)-isomer is noted for its high fungicidal activity, while the (2S,4S)-isomer has been shown to have the highest toxicity to certain aquatic organisms and the lowest bioactivity. nih.govnih.gov A critical research gap is the detailed understanding of how the (2R,4R)-isomer specifically interacts with both target and non-target organisms.

Future studies should include:

Target-Site Interactions: Molecular docking and other computational methods can elucidate the binding mechanisms of each stereoisomer, including this compound, with the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com This can explain differences in fungicidal efficacy at a molecular level.

Non-Target Organism Effects: Comprehensive studies are needed to understand the stereoselective effects on a wider range of non-target organisms. Research has shown that the (2R,4R)-isomer can cause lipid droplet accumulation in the liver and affect intestinal permeability in mice. nih.gov Expanding this research to other organisms is crucial for a complete environmental risk assessment.

Metabolic Fate: Investigating the stereoselective metabolism and degradation of this compound in plants, soil, and animals is essential. nih.govnih.gov Studies have shown preferential degradation of (2R,4R)- and (2R,4S)-difenoconazole in soil, but the pathways and resulting metabolites need to be fully characterized. nih.gov

Table 1: Reported Stereoselective Effects of Difenoconazole Isomers

| Stereoisomer | Reported Biological/Toxicological Effect | Organism/System | Reference |

|---|---|---|---|

| This compound | Caused lipid droplet accumulation in liver sections. | Mice | nih.gov |

| This compound | Affected intestinal permeability. | Mice | nih.gov |

| This compound | Preferentially degraded in soil under aerobic/anaerobic conditions. | Soil | nih.gov |

| (2R,4S)-difenoconazole | Toxicity to fish is approximately seven times higher than the (2S,4S)-isomer. | Fish | nih.gov |

| (2S,4S)-difenoconazole | Showed the highest toxicity and lowest bioactivity. | Aquatic Organisms | nih.gov |

| (2S,4R), (2R,4R), and (2R,4S)-isomers | Affected intestinal permeability, causing decreases in mucus secretion and tight junction protein expression in colon. | Mice | nih.gov |

Collaborative Research Initiatives on Stereoisomer-Specific Fungicide Development

The transition from racemic mixtures to single-isomer or isomer-enriched products requires a concerted effort from various stakeholders. Advancing the development and adoption of this compound will depend on strong collaborative initiatives.

Academia-Industry Partnerships: Joint projects between universities and agrochemical companies can accelerate research and development. Academia can provide fundamental research on synthesis and biological interactions, while industry can offer expertise in formulation, field testing, and commercialization.

Regulatory Harmonization: Regulatory agencies worldwide currently have varying stances on chiral pesticides. taylorfrancis.comresearchgate.net In the pharmaceutical sector, regulatory bodies like the FDA and EMA have long-standing guidance on stereoisomeric drugs, generally favoring the development of single enantiomers. acs.orgnih.gov Similar frameworks are needed for pesticides to encourage the registration of enantiomerically pure products. Collaborative efforts are required to establish clear, harmonized guidelines for the risk assessment and registration of single-isomer fungicides. michberk.com

Interdisciplinary Research Programs: Addressing the complexities of stereoisomer-specific fungicides requires an interdisciplinary approach. Collaborative programs involving chemists, toxicologists, environmental scientists, and agronomists are essential to fully evaluate the benefits and risks of using this compound and to develop best practices for its application.

By focusing on these future directions and addressing the existing research gaps, the scientific community can pave the way for a new generation of more effective and environmentally safer fungicides, with this compound potentially leading the charge.

Q & A

Basic Research Questions

Q. How do the stereoisomers of difenoconazole differ in their environmental degradation kinetics, and what experimental approaches are optimal for studying these differences?

- Methodological Answer: Design soil incubation studies under aerobic/anaerobic conditions using first-order kinetic models to calculate degradation half-lives (t1/2). For example, (2R,4R)-difenoconazole degrades faster (t1/2 = 169 days) than (2S,4S)-isomer (t1/2 = 238.9 days) in aerobic soil, requiring paired t-tests to confirm stereoselectivity . Use HPLC-MS with chiral columns to quantify isomer-specific residues and validate with R² values ≥0.95 for kinetic fitting .

Q. What methodologies are recommended for assessing the stereoselective bioactivity of this compound against plant pathogens?

- Methodological Answer: Conduct in vitro antifungal assays (e.g., mycelial growth inhibition) using pure stereoisomers. Compare EC50 values across isomers; (2R,4S)-isomer shows highest bioactivity, while (2S,4S)-isomer has the lowest . Include enzyme inhibition assays (e.g., cytochrome P450 sterol 14α-demethylase) to correlate bioactivity with molecular interactions .

Q. How can researchers address analytical challenges in quantifying individual difenoconazole stereoisomers in environmental or biological samples?

- Methodological Answer: Employ chiral chromatography (e.g., Chiralpak IC column) paired with tandem mass spectrometry to resolve all four isomers. Note that standard analytical methods often fail to differentiate isomers, necessitating method validation with isomer-specific reference standards .

Advanced Research Questions

Q. What in vivo models and endpoints are appropriate for evaluating the hepatic and intestinal effects of this compound in mammals?

- Methodological Answer: Use murine models (e.g., C57BL/6 mice) with oral administration (30–100 mg/kg/day) for 28 days. Assess hepatic lipid metabolism via transcriptomics (e.g., PPAR-γ pathways) and intestinal permeability via FITC-dextran assays. This compound disrupts lipid metabolism, while (2R,4S) alters gut microbiota diversity .

Q. What computational strategies can predict the ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of difenoconazole stereoisomers, and how do they align with empirical data?

- Methodological Answer: Apply QSAR (Quantitative Structure-Activity Relationship) models and molecular docking to simulate interactions with human CYP450 enzymes. Compare predictions with in vivo toxicity data; e.g., (2S,4S)-isomer exhibits higher ecotoxicity in algae (EC50 = 1.2 mg/L) than (2R,4S) (EC50 = 8.5 mg/L) . Validate using Ames tests or zebrafish embryotoxicity assays.

Q. How should experimental designs be structured to investigate the interaction between difenoconazole isomers and cytochrome P450 enzymes in target fungi?

- Methodological Answer: Perform enzyme kinetics assays using purified fungal P45014DM. Measure IC50 values for each isomer and analyze binding affinity via surface plasmon resonance (SPR). (2R,4S)-isomer shows stronger inhibition due to optimal stereochemical alignment with the enzyme’s active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。